molecular formula C8H9FO2S B3045889 Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- CAS No. 115909-68-7

Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl-

Cat. No.: B3045889
CAS No.: 115909-68-7
M. Wt: 188.22 g/mol
InChI Key: GPSFCZMIFHDMJF-UHFFFAOYSA-N
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Description

Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- is an organic compound with the molecular formula C8H9FO2S It is a derivative of benzene, where a fluoromethylsulfonyl group and a methyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of fluoromethylbenzene using sulfur trioxide (SO3) in the presence of a strong acid like sulfuric acid (H2SO4). The reaction proceeds through the formation of a benzenonium intermediate, which then undergoes substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar sulfonylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .

Scientific Research Applications

Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The fluoromethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzene ring provides a hydrophobic scaffold that enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl- is unique due to the presence of both a fluoromethylsulfonyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(fluoromethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSFCZMIFHDMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554485
Record name 1-(Fluoromethanesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115909-68-7
Record name 1-(Fluoromethanesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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